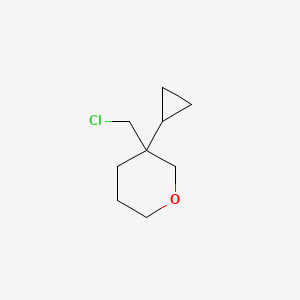
3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a cyclopropyl ring, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylcyclopropyl ketone with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial production, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at room temperature.
Major Products Formed
Oxidation: 3-Keto-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol
Reduction: 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-amine
Substitution: Various substituted derivatives depending on the halide used.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to certain enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the cyclopropyl ring.
1-Amino-2-propanol: Another analog with a different arrangement of functional groups.
Uniqueness
3-Amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-amino-1-(1-ethylcyclopropyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-9(4-5-9)8(11)7(2)6-10/h7-8,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
GUFIPUGHDQHSIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC1)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



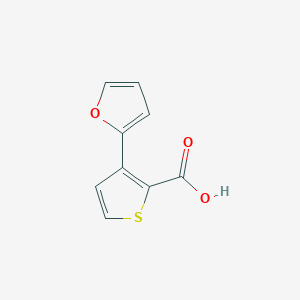
![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)
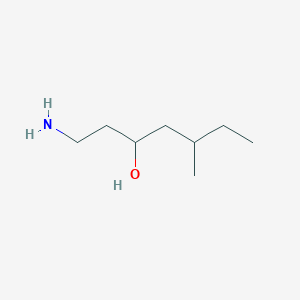


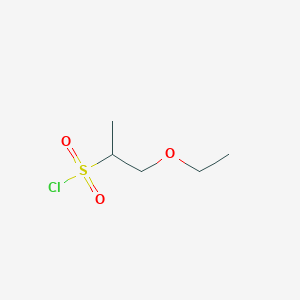
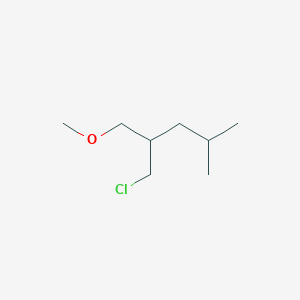
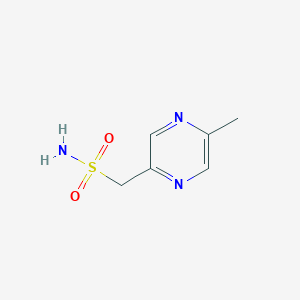


![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)

